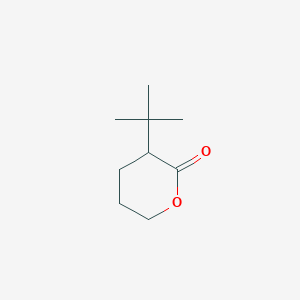
3-tert-Butyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyloxan-2-one is an organic compound that belongs to the class of oxanones It is characterized by a tert-butyl group attached to the third carbon of an oxan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-tert-Butyloxan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with an appropriate oxanone precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the oxanone ring.
Another method involves the use of Grignard reagents. In this approach, tert-butyl magnesium chloride reacts with an oxanone precursor to form the desired product. This reaction is usually carried out in an anhydrous solvent, such as diethyl ether, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of hazardous reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Halogenation, for example, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3-tert-Butyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyloxan-2-one: Similar structure but with the tert-butyl group attached to the second carbon.
3-tert-Butyl-2-oxanone: A structural isomer with the oxanone ring in a different configuration.
tert-Butyl oxanone: A general term for oxanones with tert-butyl groups.
Uniqueness
3-tert-Butyloxan-2-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, influencing its behavior in chemical reactions and making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
59726-49-7 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-tert-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6-11-8(7)10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
UATOOCQWTCKTNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


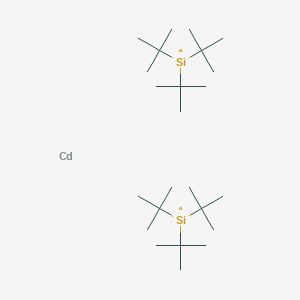
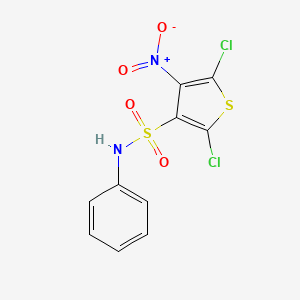
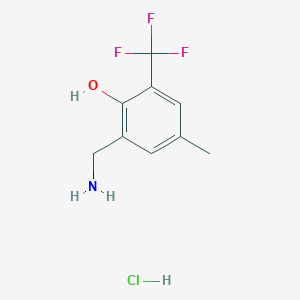

![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
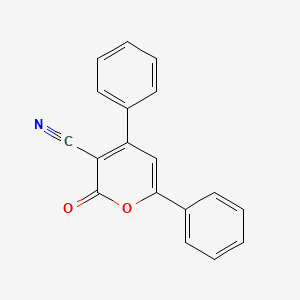
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

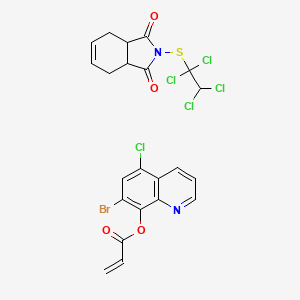
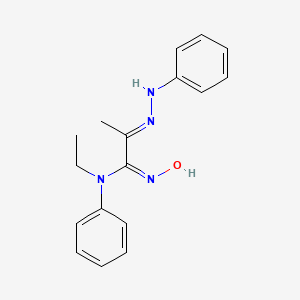
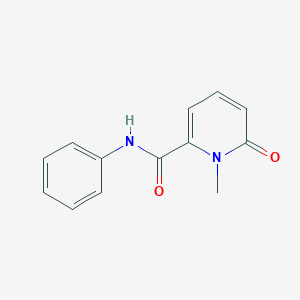
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
